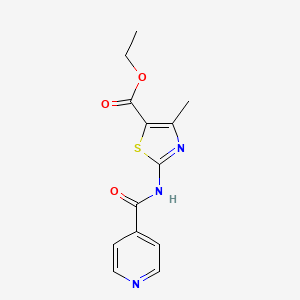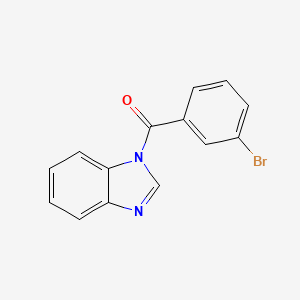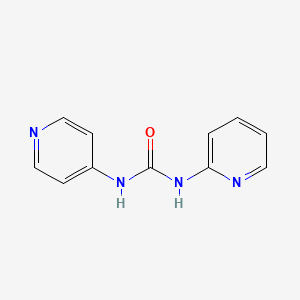
ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate, also known as IMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the thiazole family and possesses a unique chemical structure that allows it to interact with various biological targets.
Scientific Research Applications
Antiviral Activity
Ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate may exhibit antiviral properties due to its structural similarity to indole derivatives, which have been reported to show inhibitory activity against various viruses. For instance, indole derivatives like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have shown promising results against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Compounds with an indole nucleus, which is structurally related to the thiazole ring in ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate, have been found to possess anti-inflammatory activities. This suggests potential applications in the treatment of inflammatory diseases .
Anticancer Research
Indole derivatives are known for their anticancer activities, which could be explored in ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate as well. Its ability to bind with high affinity to multiple receptors could be beneficial in developing new therapeutic agents for cancer treatment .
Antimicrobial Applications
The antimicrobial potential of indole derivatives indicates that ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate could be used in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Antitubercular Usage
Given the biological activity of similar compounds, ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate could be investigated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antidiabetic Potential
Indole derivatives have shown antidiabetic properties, which opens up the possibility for ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate to be used in the research and development of new antidiabetic medications .
properties
IUPAC Name |
ethyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-12(18)10-8(2)15-13(20-10)16-11(17)9-4-6-14-7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODETUOQNLWOPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)



![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)